A Senior Application Scientist's Technical Guide to 3-Fluorothiophenol (CAS 2557-77-9)
A Senior Application Scientist's Technical Guide to 3-Fluorothiophenol (CAS 2557-77-9)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Application of a Fluorinated Thiophenol Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique electronic properties of fluorine—its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Within this context, 3-Fluorothiophenol emerges as a versatile and highly valuable building block.
This guide provides an in-depth technical overview of 3-Fluorothiophenol (CAS 2557-77-9), moving beyond simple catalog data to offer practical insights into its properties, reactivity, and application. As a bifunctional reagent, featuring both a nucleophilic thiol group and a metasubstituted fluorine on an aromatic ring, it offers a dual-handle for complex molecular construction. The placement of the fluorine atom at the meta position subtly alters the electronic landscape of the benzene ring, influencing the reactivity of the thiol group and providing a stable spectroscopic probe for analytical studies. This document is intended to equip researchers with the foundational knowledge required to effectively and safely leverage this reagent in their synthetic campaigns.
Part 1: Core Physicochemical and Spectroscopic Profile
A precise understanding of a reagent's fundamental properties is the bedrock of successful experimental design. The data presented herein has been consolidated from verified commercial and public sources.[1][2][3][4]
1.1: Chemical Identity and Physical Properties
3-Fluorothiophenol is a colorless to pale yellow liquid, recognized by a potent stench characteristic of many thiols.[4] Its key identifiers and physical constants are summarized in Table 1.
| Property | Value | Source(s) |
| CAS Number | 2557-77-9 | [5][6] |
| Molecular Formula | C₆H₅FS | [5][7] |
| Molecular Weight | 128.17 g/mol | [5][6] |
| IUPAC Name | 3-fluorobenzenethiol | [1] |
| Synonyms | m-Fluorothiophenol, 3-Fluorobenzenethiol | [1][2] |
| Density | 1.517 g/mL at 25 °C | [8] |
| Boiling Point | 170 °C | [8] |
| Flash Point | 64.4 °C (148 °F) | [8] |
| Refractive Index (n²⁰/D) | 1.554 | [8] |
| pKa (Predicted) | 5.83 ± 0.10 | [8] |
| InChI Key | ZDEUGINAVLMAET-UHFFFAOYSA-N | [2][7] |
| SMILES | FC1=CC=CC(S)=C1 | [2] |
Solubility Insights: While quantitative solubility data is not widely published, 3-Fluorothiophenol is known to be soluble in common organic solvents such as diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), and acetone.[2] Its solubility in non-polar solvents like hexanes is likely lower. It is sparingly soluble in water. For any critical application, experimental determination of solubility in the specific solvent system is strongly recommended.
1.2: Spectroscopic Signature
The interpretation of spectroscopic data is critical for reaction monitoring and product confirmation. The following sections describe the expected spectral characteristics of 3-Fluorothiophenol. While reference spectra are available in databases like the Spectral Database for Organic Compounds (SDBS), the following analysis provides a predictive framework based on established principles.[9][10][11][12]
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-Fluorothiophenol, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: The proton spectrum will show signals in the aromatic region (approx. 7.0-7.4 ppm) and a singlet for the thiol proton (-SH). The thiol proton's chemical shift can be broad and variable (typically 3.0-4.0 ppm) depending on concentration, solvent, and temperature, due to hydrogen bonding. The aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear (H-F) coupling.
-
¹³C NMR: The carbon spectrum, typically acquired with proton decoupling, will still show the effects of C-F coupling. The carbon directly attached to fluorine (C3) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Carbons at the ortho (C2, C4) and meta (C1, C5) positions relative to the fluorine will show smaller two- and three-bond couplings, respectively. This C-F coupling is a key diagnostic feature.
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¹⁹F NMR: In a proton-decoupled ¹⁹F NMR spectrum, 3-Fluorothiophenol will exhibit a single resonance. The chemical shift for monofluorinated benzene derivatives typically falls in the range of -110 to -115 ppm relative to CFCl₃.[13][14] This signal will be split into a multiplet in the proton-coupled spectrum due to coupling with the ortho, meta, and para protons.
1.2.2 Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. The NIST WebBook hosts a reference gas-phase IR spectrum for this compound.[11] Key expected vibrational modes include:
-
S-H Stretch: A weak to medium, sharp absorption band around 2550-2600 cm⁻¹. The weakness of this peak is characteristic.
-
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.
-
C=C Aromatic Ring Stretch: Several sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong, characteristic absorption in the 1100-1300 cm⁻¹ region.
-
C-S Stretch: A weaker absorption in the 600-800 cm⁻¹ region.
1.2.3 Mass Spectrometry (MS)
Under Electron Ionization (EI), the mass spectrum will provide the molecular weight and key fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 128, corresponding to the molecular weight of the compound.[15][16] The stability of the aromatic ring often leads to a relatively intense molecular ion peak.[17]
-
Key Fragments: The primary fragmentation pathway for aromatic thiols involves the loss of a hydrogen atom to form a stable thiophenolate radical cation [M-1]⁺ at m/z = 127. Another common fragmentation is the loss of the thiol group as an SH radical, though this is less common than H loss. Cleavage of the C-S bond can lead to a fluorophenyl cation at m/z = 95. Loss of CS can result in a fluorocyclopentadienyl cation fragment.
Part 2: Reactivity, Handling, and Synthetic Applications
2.1: Chemical Reactivity and Stability
The reactivity of 3-Fluorothiophenol is dominated by the thiol group, but influenced by the fluorinated aromatic ring.
-
Nucleophilicity: The thiol group is a potent nucleophile. It is readily deprotonated by bases (e.g., NaOH, K₂CO₃, NaH) to form the thiolate anion, which is an even stronger nucleophile. This thiolate can participate in a wide range of S-alkylation and S-arylation reactions (e.g., Williamson ether-like synthesis for thioethers).[2]
-
Oxidation: A primary consideration in handling and storage is its sensitivity to air.[18] Thiols can be readily oxidized by atmospheric oxygen, especially in the presence of base or metal catalysts, to form the corresponding disulfide, 3,3'-difluorodiphenyl disulfide. This is the most common degradation pathway and a likely impurity in aged samples.
-
Electrophilicity: The fluorine atom enhances the electrophilic character of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr), though this typically requires strong activation and forcing conditions as fluorine is not an excellent leaving group compared to other halogens.[2]
The logical relationship between its functional groups and primary reactions is illustrated below.
Caption: Reactivity pathways of 3-Fluorothiophenol.
2.2: Safety, Handling, and Storage
From a safety perspective, 3-Fluorothiophenol must be handled with respect for its multiple hazards. It is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[18] It is also a skin and eye irritant.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. Avoid breathing vapors. Use non-sparking tools and take precautions against static discharge.[18]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[18] The container should be kept in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It is incompatible with strong oxidizing agents and strong bases.
2.3: Core Synthetic Application: Thioether Formation
A primary application of 3-Fluorothiophenol is in the synthesis of aryl thioethers, which are key structural motifs in many pharmaceuticals. For example, it is a precursor to 2-(fluorophenylthio)benzylamines, which have been investigated as inhibitors of serotonin and noradrenaline re-uptake. The following protocol describes a representative S-alkylation reaction with 2-nitrobenzyl bromide, a common step in the synthesis of such compounds.
Experimental Protocol: Synthesis of 1-((3-Fluorophenyl)thio)methyl)-2-nitrobenzene
This protocol is a self-validating system; successful execution will yield a product whose spectroscopic data will confirm the formation of the C-S bond and the integrity of the fluoroaromatic and nitrophenyl moieties.
-
Reagent Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluorothiophenol (1.0 eq, e.g., 1.28 g, 10 mmol) in 30 mL of anhydrous acetone.
-
Add finely ground anhydrous potassium carbonate (K₂CO₃) (1.5 eq, e.g., 2.07 g, 15 mmol) to the solution. The suspension will become cloudy.
-
-
Reaction Execution:
-
Stir the suspension vigorously at room temperature for 20 minutes to facilitate the formation of the potassium thiolate salt.
-
In a separate flask, dissolve 2-nitrobenzyl bromide (1.05 eq, e.g., 2.27 g, 10.5 mmol) in 15 mL of anhydrous acetone.
-
Add the 2-nitrobenzyl bromide solution dropwise to the stirred thiolate suspension over 10 minutes. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 8:2) eluent system. The reaction is complete when the 3-Fluorothiophenol spot has been consumed (typically 2-4 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr).
-
Rinse the flask and filter cake with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue can be purified by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to yield the pure thioether product.
-
The workflow for this synthesis is depicted below.
Caption: Experimental workflow for S-alkylation.
Part 3: Analytical Control and Quality Assurance
For any research or development application, ensuring the purity of the starting material is paramount. Commercial 3-Fluorothiophenol is typically available at purities of 98% or greater.[3][4] The primary analytical technique for purity assessment is Gas Chromatography (GC).
-
Purity Assessment by GC-MS: A GC-MS method is ideal for assessing the purity of 3-Fluorothiophenol. It can separate volatile impurities and the mass spectrometer provides definitive identification.
-
Typical Impurities: The most probable impurity is the disulfide formed via oxidation, which will have a higher boiling point and longer retention time than the thiol. Other potential impurities could include residual starting materials from its synthesis, such as 3-fluorohalobenzene or other isomers.
-
Sample Preparation: A dilute solution of the material (e.g., 0.1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate is prepared for injection.
-
-
Methodology: A standard GC-MS analysis would involve a non-polar capillary column (e.g., DB-5ms), a temperature gradient (e.g., starting at 50°C and ramping to 250°C), and electron ionization (EI) for detection. Purity is determined by the area percentage of the main peak in the chromatogram.
Conclusion
3-Fluorothiophenol is a reagent of significant utility, offering a reliable entry point into a diverse range of fluorinated thioethers and other sulfur-containing molecules. Its value lies not just in its constituent parts, but in the nuanced reactivity imparted by the interplay between the nucleophilic thiol and the electronically-modified aromatic ring. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity profile—particularly its sensitivity to oxidation—is essential for its effective application. By employing the handling procedures and synthetic/analytical methodologies outlined in this guide, researchers can confidently integrate this powerful building block into their programs, accelerating the discovery and development of novel chemical entities.
References
- Lopes Jesus, A. J., et al. (2025). Infrared Spectrum and UV-Triggered Transformations of Matrix-Isolated Meta-Fluorothiophenol Supported by Ground and Excited State Theoretical Calculations. Journal of Computational Chemistry. (Note: This reference is based on a 2025 publication date found in the search result, full URL not available).
-
ResearchGate. Infrared Spectrum and UV-Triggered Transformations of Matrix-Isolated Meta-Fluorothiophenol. Retrieved from [Link]
- Avocado Research Chemicals Ltd. (2025, September 14). Safety Data Sheet: 3-Fluorothiophenol. Retrieved from a supplier's safety data sheet.
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National Institute of Standards and Technology. Fluorobenzene. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. m-Fluorothiophenol. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
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Pharmaffiliates. 3-Fluorothiophenol | CAS No : 2557-77-9. Retrieved from [Link]
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Chemistry LibreTexts. Interpretation of mass spectra. Retrieved from [Link]
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UC Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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Journal of the American Chemical Society. Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Retrieved from [Link]
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Chemguide. Mass spectra - fragmentation patterns. Retrieved from [Link]
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YouTube. Fragmentation in Mass Spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. Mass Spectra of THMs and Fluorobenzene. Retrieved from [Link]
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